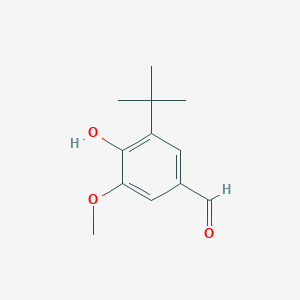
Benzaldehyde, 3-(1,1-dimethylethyl)-4-hydroxy-5-methoxy-
Übersicht
Beschreibung
Benzaldehyde, 3-(1,1-dimethylethyl)-4-hydroxy-5-methoxy- is an organic compound with a complex structure that includes a benzene ring substituted with a hydroxyl group, a methoxy group, and a tert-butyl group. This compound is known for its aromatic properties and is used in various chemical and industrial applications.
Vorbereitungsmethoden
The synthesis of Benzaldehyde, 3-(1,1-dimethylethyl)-4-hydroxy-5-methoxy- can be achieved through several synthetic routes. One common method involves the Duff formylation reaction, which is a highly effective method for preparing substituted benzaldehydes. In this reaction, 2,4-di-tert-butylphenol is reacted with hexamethylenetetramine in the presence of glacial acetic acid to yield the desired product .
Analyse Chemischer Reaktionen
Benzaldehyde, 3-(1,1-dimethylethyl)-4-hydroxy-5-methoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carboxylic acids using reagents like potassium permanganate (KMnO4).
Reduction: It can be reduced to form corresponding alcohols using reducing agents such as sodium borohydride (NaBH4).
Substitution: The hydroxyl and methoxy groups on the benzene ring can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
This compound has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
Wirkmechanismus
The mechanism of action of Benzaldehyde, 3-(1,1-dimethylethyl)-4-hydroxy-5-methoxy- involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, the compound undergoes hydrogen abstraction followed by further oxidation steps to form carboxylic acids . The specific pathways and molecular targets depend on the type of reaction and the conditions used.
Vergleich Mit ähnlichen Verbindungen
Benzaldehyde, 3-(1,1-dimethylethyl)-4-hydroxy-5-methoxy- can be compared with other similar compounds such as:
Benzaldehyde: A simpler aromatic aldehyde without the additional substituents.
3,5-Di-tert-butylsalicylaldehyde: A compound with similar tert-butyl groups but different functional groups.
4-Hydroxy-3-methoxybenzaldehyde (Vanillin): A compound with similar hydroxyl and methoxy groups but lacking the tert-butyl group.
These comparisons highlight the unique structural features and reactivity of Benzaldehyde, 3-(1,1-dimethylethyl)-4-hydroxy-5-methoxy-.
Eigenschaften
IUPAC Name |
3-tert-butyl-4-hydroxy-5-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-12(2,3)9-5-8(7-13)6-10(15-4)11(9)14/h5-7,14H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIRFITNPTAAANI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C(=CC(=C1)C=O)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl)-N-methyl-2-phenylacetamide](/img/structure/B3126768.png)
![ethyl (E)-3-(tert-butylcarbamoylamino)-3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazinyl]prop-2-enoate](/img/structure/B3126782.png)
![N~1~,N~3~-bis(2,4-dichlorophenyl)-2-{[methoxy(methyl)amino]methylene}malonamide](/img/structure/B3126792.png)



![N-{2-[(4-chlorophenyl)sulfonyl]ethyl}-3-[(4-methylphenyl)sulfonyl]propanamide](/img/structure/B3126820.png)
![3-[(4-fluorophenyl)sulfonyl]-N-[2-(phenylsulfonyl)ethyl]propanamide](/img/structure/B3126822.png)
![2-(benzenesulfonyl)-N-[2-(4-bromophenyl)sulfonylethyl]propanamide](/img/structure/B3126828.png)


![2-(4-methoxyphenyl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one](/img/structure/B3126839.png)
